![molecular formula C21H18N4O4 B3013166 N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923185-58-4](/img/structure/B3013166.png)
N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, is a complex organic molecule that appears to be related to the pyrimidine class of compounds. While the provided papers do not directly discuss this specific compound, they do provide insight into similar pyrimidine derivatives and their synthesis, characterization, and biological activities, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves the reaction of various precursors, such as cyanoacetamides or aminopyrazoles, with other reagents to form the desired pyrimidine ring structure. For example, in the first paper, 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol . This suggests that a similar approach could be used for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions to incorporate the specific functional groups and substituents present in its structure.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing nitrogen atoms. The specific substituents and functional groups attached to this ring define the properties and potential biological activities of the compound. In the case of the compound , the presence of methoxyphenyl and carboxamide groups suggests potential interactions with biological targets, as these groups are often involved in binding to enzymes or receptors .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, depending on their substituents. For instance, they can react with hydrazine to form hydrazinyl derivatives or with carbonyl compounds to produce a range of products . The compound may also participate in similar reactions, which could be utilized to further modify its structure or to synthesize analogs with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and carboxamide groups in the compound is likely to affect its solubility in organic solvents and water, as well as its melting point. These properties are important for the compound's potential use in pharmaceutical applications, as they determine its formulation and delivery methods. The spectral data, including IR, MS, 1H-NMR, and 13C-NMR, are essential for confirming the structure of synthesized compounds and for identifying the presence of specific functional groups .
科学的研究の応用
Synthesis and Biological Activity
- Novel heterocyclic compounds have been synthesized for potential applications as anti-inflammatory and analgesic agents, showcasing the interest in pyrimidine derivatives for therapeutic uses (Abu‐Hashem et al., 2020). These compounds have shown promising results as cyclooxygenase inhibitors, with significant analgesic and anti-inflammatory activities.
- Research into pyrazolo[1,5-a]pyrimidine derivatives highlights their synthesis and characterization for in vitro cytotoxic activity against cancer cells (Hassan et al., 2014). This indicates the potential for developing novel anticancer agents from pyrimidine-based compounds.
- The antifungal activity of pyrido[2,3-d]pyrimidines has been investigated, revealing significant activity against various fungal strains (Hanafy, 2011). This supports the exploration of pyrimidine derivatives for antifungal pharmaceuticals.
Antiviral and Anticancer Applications
- Certain 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been studied for their antiviral activity, particularly against retroviruses, highlighting the therapeutic potential of pyrimidine derivatives in viral infections (Hocková et al., 2003).
- Research into pyrazolo[1,5-a]pyrimidines and related Schiff bases has demonstrated their in vitro cytotoxic activity, further underscoring the relevance of pyrimidine scaffolds in the development of new anticancer drugs (Hassan et al., 2015).
Material Science and Chemistry
- Pyrimidine and coumarin compounds have been incorporated into polymeric materials for the development of slow-release drug delivery systems, indicating the versatility of pyrimidine derivatives beyond pharmaceutical applications (Helaly et al., 2014).
作用機序
Target of Action
The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is necessary for the synthesis of pyrimidine and purine . These are essential components of RNA and DNA, making DHFR a crucial target in cancer treatment .
Mode of Action
The compound inhibits DHFR with high affinity . By inhibiting DHFR, the compound reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to a halt in the synthesis of RNA and DNA .
Biochemical Pathways
The compound affects the folic acid pathway by inhibiting DHFR . This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleic acids . As a result, the synthesis of RNA and DNA is stopped, leading to cell death .
Pharmacokinetics
The compound’s high affinity for dhfr suggests it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of RNA and DNA synthesis . This inhibition leads to the death of cancer cells . The compound’s potential anti-inflammatory effects have also been noted .
将来の方向性
特性
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-24-12-16(19(26)22-13-7-6-10-15(11-13)29-2)17-18(24)20(27)25(21(28)23-17)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,22,26)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXMPFADDHEDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

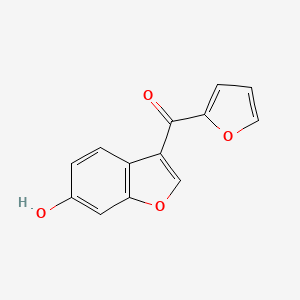
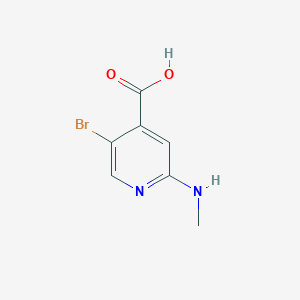
![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine](/img/structure/B3013086.png)




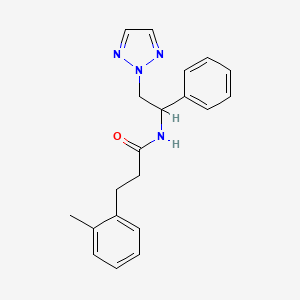
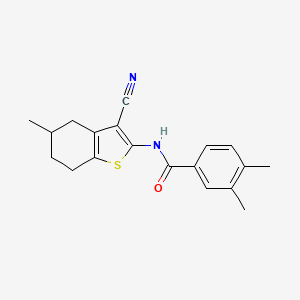


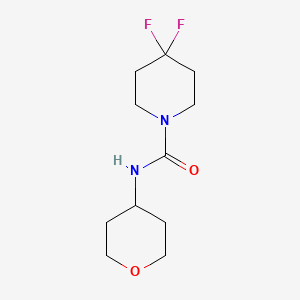
![{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B3013100.png)
![6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3013101.png)